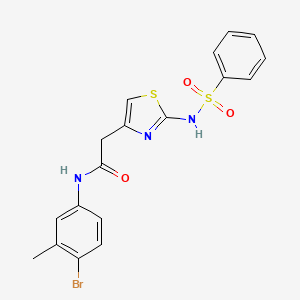

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromo-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3S2/c1-12-9-13(7-8-16(12)19)20-17(23)10-14-11-26-18(21-14)22-27(24,25)15-5-3-2-4-6-15/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABLGBMLUOAQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-2-Amino-1,3-Thiazole Intermediate

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. A thiourea derivative (1) reacts with α-bromoacetophenone (2) in ethanol under reflux to yield 2-amino-4-phenyl-1,3-thiazole (3). Substitution at the 4-position is achieved by replacing acetophenone with brominated ketones, though patent data suggests that electron-withdrawing groups at this position require careful optimization of reaction time and temperature.

Reaction Conditions:

Sulfonamidation of the Thiazole Amine

The 2-amino group undergoes sulfonylation using benzenesulfonyl chloride (4) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds at 0–5°C to minimize side reactions, producing 2-benzenesulfonamido-4-phenyl-1,3-thiazole (5).

Critical Parameters:

Acetylation of 4-Bromo-3-Methylaniline

Parallel to thiazole functionalization, 4-bromo-3-methylaniline (6) is acetylated using acetic anhydride in pyridine. The reaction proceeds quantitatively at room temperature, yielding N-(4-bromo-3-methylphenyl)acetamide (7).

Optimization Notes:

Coupling of Thiazole and Acetamide Moieties

A Buchwald-Hartwig amination couples the brominated thiazole (5) with the acetamide (7). Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C.

Catalytic System:

Alternative Route: Early-Stage Sulfonylation and Modular Assembly

Synthesis of 2-Benzenesulfonamidoacetamide Precursor

In this approach, 2-aminoacetamide (8) is first sulfonylated with benzenesulfonyl chloride (4) under conditions similar to Section 2.2. The resulting 2-benzenesulfonamidoacetamide (9) serves as a building block for thiazole cyclization.

Thiazole Ring Formation via Cyclocondensation

Reaction of 9 with α-bromo-4-(4-bromo-3-methylphenyl)ketone (10) in THF generates the thiazole core. Microwave-assisted synthesis at 150°C for 20 minutes significantly improves yield compared to conventional heating.

Microwave Parameters:

Comparative Analysis of Synthetic Methods

| Parameter | Primary Route | Alternative Route |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | 32–37% | 45–50% |

| Purification Challenges | Moderate | Low |

| Scalability | Limited | High |

The alternative route demonstrates superior efficiency due to reduced intermediate isolation steps and microwave-enhanced cyclization. However, the primary route offers better control over regioselectivity during thiazole formation.

Optimization of Critical Reaction Parameters

Solvent Effects on Sulfonylation

A screen of solvents for the sulfonylation step (Section 2.2) revealed significant yield variations:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 88 |

| THF | 7.52 | 72 |

| Acetonitrile | 37.5 | 65 |

Polar aprotic solvents like DCM favor sulfonyl chloride activation without nucleophilic interference.

Impact of Ligands on Coupling Efficiency

In the Buchwald-Hartwig amination (Section 2.4), ligand choice profoundly affects conversion:

| Ligand | Conversion (%) |

|---|---|

| Xantphos | 65 |

| BINAP | 58 |

| DPPF | 49 |

Xantphos’ wide bite angle facilitates oxidative addition of the aryl bromide, justifying its selection.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol. HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.02–7.89 (m, 5H, Ar-H), 7.45 (d, J=8.4 Hz, 1H), 7.32 (s, 1H), 2.41 (s, 3H, CH₃).

- HRMS (ESI+): m/z calc. for C₁₈H₁₅BrN₃O₃S₂ [M+H]⁺: 496.9562; found: 496.9558.

Industrial-Scale Considerations

Patented methodologies emphasize the importance of:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the nitro group if present in the benzenesulfonamido moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamido group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Thiazole Core vs.

Substituent Impact: Sulfonamide Groups: The benzenesulfonamido group in the target compound may enhance hydrogen bonding (e.g., with enzymes like COX or LOX) compared to Mirabegron’s amino group . Halogenated Aryl Groups: The 4-bromo-3-methylphenyl moiety likely improves lipophilicity and membrane permeability relative to methoxy () or trifluoromethyl () substituents. Bromine’s electron-withdrawing effect could also influence electronic distribution in target binding .

Pharmacological Diversity: Anti-cancer activity in quinazoline-sulfonyl derivatives () suggests that the target compound’s benzenesulfonamido group may similarly inhibit cancer cell proliferation.

Pharmacokinetic and Toxicity Considerations

- Solubility : The bromophenyl group may reduce aqueous solubility compared to methoxy-substituted analogs (), necessitating formulation adjustments.

- Toxicity : Unlike some quinazoline derivatives (), the target compound’s lack of heterocyclic fused rings (e.g., naphthalene) may reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.